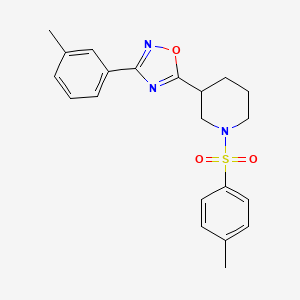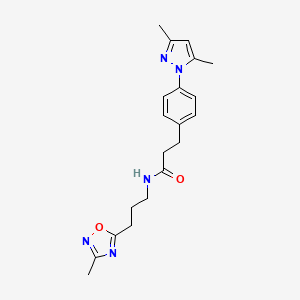
3-(m-Tolyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(m-Tolyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antifungal and Antibacterial Properties
Compounds related to 3-(m-Tolyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole have been explored for their antimicrobial properties. For instance, a series of oxadiazoles, including those with piperidine and tosyl functionalities, demonstrated significant antibacterial potential against various bacterial strains, highlighting their promise as antibacterial agents (Sattar et al., 2020). Moreover, the synthesis of new benzothiazole derivatives, featuring 1,3,4-oxadiazoles, showed notable antimicrobial activity (Rajeeva et al., 2009).
Anticancer Potential
1,3,4-Oxadiazoles, a related class of compounds, have been identified as significant contributors in anticancer research. They have been found to target various growth factors, enzymes, and kinases, showing potential as anticancer agents. This indicates the possibility of similar functionalities in compounds like 3-(m-Tolyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole (Bajaj et al., 2015).
Corrosion Inhibition
Research has also explored the use of 1,3,4-oxadiazole derivatives in corrosion inhibition. These compounds, particularly when substituted, have shown efficacy in protecting mild steel in corrosive environments, suggesting potential industrial applications for related compounds (Ammal et al., 2018).
Pharmacological Characterization
The bioisosteric properties of oxadiazoles have been investigated, with studies demonstrating their utility as replacements for ester and amide functionalities in drug molecules. This research could inform the development of new pharmacological agents using compounds like 3-(m-Tolyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole (Lolli et al., 2006).
properties
IUPAC Name |
3-(3-methylphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-15-8-10-19(11-9-15)28(25,26)24-12-4-7-18(14-24)21-22-20(23-27-21)17-6-3-5-16(2)13-17/h3,5-6,8-11,13,18H,4,7,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJICPPVUJSNWNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(m-Tolyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(dimethylamino)-2-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile](/img/structure/B2511190.png)

![2-(2,5-dichlorothiophene-3-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2511192.png)
![6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B2511194.png)




![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2511205.png)



![N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2511213.png)